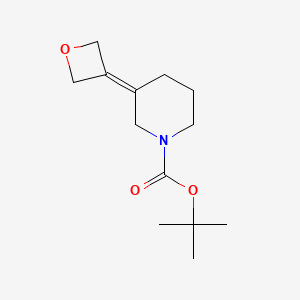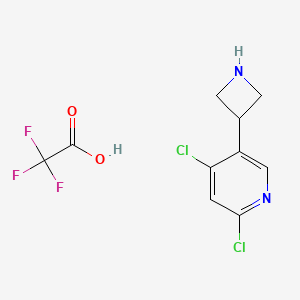
O-(4-Iodophenyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Iodophenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C6H7INO.HCl . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-iodophenyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Iodophenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-iodoaniline with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve purification steps such as recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: O-(4-Iodophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(4-Iodophenyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds. It is also used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving nitrogen-containing compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of O-(4-Iodophenyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The compound’s molecular targets include various nucleophiles, such as amines, thiols, and alkoxides, which react with the electrophilic nitrogen atom in the hydroxylamine group.
Vergleich Mit ähnlichen Verbindungen
O-Benzylhydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a 4-iodophenyl group.
O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: Contains a nitro group instead of an iodine atom.
Hydroxylamine-O-sulfonic Acid: Another hydroxylamine derivative with a sulfonic acid group.
Uniqueness: O-(4-Iodophenyl)hydroxylamine Hydrochloride is unique due to the presence of the iodine atom in the 4-iodophenyl group. This iodine atom can participate in various substitution reactions, making the compound highly versatile in organic synthesis. Additionally, the compound’s ability to act as an electrophilic aminating agent sets it apart from other hydroxylamine derivatives.
Eigenschaften
Molekularformel |
C6H7ClINO |
|---|---|
Molekulargewicht |
271.48 g/mol |
IUPAC-Name |
O-(4-iodophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H6INO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H |
InChI-Schlüssel |
VVPZAABAMBQTLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1ON)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)








![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)


